tert-butyl N-methyl-N-(2-oxopent-3-enyl)carbamate
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Overview
Description
tert-Butyl N-methyl-N-(2-oxopent-3-enyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by its tert-butyl group, a methyl group, and a 2-oxopent-3-enyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(2-oxopent-3-enyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(2-oxopent-3-enyl)amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or tetrahydrofuran are commonly used in the reaction medium.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-(2-oxopent-3-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-methyl-N-(2-oxopent-3-enyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(2-oxopent-3-enyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-oxiranylmethyl)carbamate: Similar structure with an oxiranylmethyl group instead of the 2-oxopent-3-enyl group.
tert-Butyl N-(2-oxoethyl)carbamate: Contains a 2-oxoethyl group instead of the 2-oxopent-3-enyl group.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Features an aminoethyl group instead of the 2-oxopent-3-enyl group.
Uniqueness
tert-Butyl N-methyl-N-(2-oxopent-3-enyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-oxopent-3-enyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-6-7-9(13)8-12(5)10(14)15-11(2,3)4/h6-7H,8H2,1-5H3 |
InChI Key |
ZTHGJLKWTDATOY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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